3,5,8-Trichloroquinolin-4(1H)-one
Description
3,5,8-Trichloroquinolin-4(1H)-one is a halogenated quinolinone derivative characterized by three chlorine atoms at positions 3, 5, and 8 on the quinoline ring. The compound’s molecular formula is C₉H₄Cl₃NO, with an estimated molecular weight of 248.5 g/mol.
Properties
CAS No. |
1204811-43-7 |
|---|---|
Molecular Formula |
C9H4Cl3NO |
Molecular Weight |
248.487 |
IUPAC Name |
3,5,8-trichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4Cl3NO/c10-4-1-2-5(11)8-7(4)9(14)6(12)3-13-8/h1-3H,(H,13,14) |
InChI Key |
CSZRYXYZXVZUIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)Cl)Cl |
Synonyms |
3,5,8-Trichloro-4-hydroxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,5,8-Trichloroquinolin-4(1H)-one with structurally related quinolinone derivatives, focusing on substituents, molecular properties, and inferred biological relevance:
Key Observations:
Substituent Effects: Chlorine vs. Halogen Positioning: Chlorine at positions 3, 5, and 8 (target compound) vs. 5, 6, and 8 () alters steric and electronic interactions. The latter’s dihydro structure reduces aromaticity, possibly affecting binding to biological targets .
Structural Flexibility: Fully aromatic quinolinones (e.g., target compound) may exhibit stronger π-π stacking interactions compared to dihydro derivatives (e.g., and ), which have partial saturation and conformational flexibility .
In contrast, the target compound’s compact structure may favor membrane permeability . Fluorine in enhances electronegativity, which could improve binding affinity in enzyme-active sites compared to chlorine .
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